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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobiphenyl

Cat. No.: B1346987 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-3-nitrobiphenyl, a key chemical intermediate. The document is intended for

researchers, scientists, and professionals in the field of drug development and materials

science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics.

Executive Summary
4-Hydroxy-3-nitrobiphenyl is a substituted biphenyl derivative with significant applications in

organic synthesis. A thorough understanding of its spectral properties is crucial for its

identification, characterization, and quality control. This guide presents a consolidation of

available spectroscopic data, including detailed tables of NMR chemical shifts, IR absorption

bands, and mass spectrometry fragmentation patterns. Furthermore, it outlines the

experimental protocols typically employed to acquire such data and provides a visual workflow

for spectroscopic analysis.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Hydroxy-3-nitrobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The following tables present the predicted and observed chemical shifts for the ¹H

and ¹³C nuclei of 4-Hydroxy-3-nitrobiphenyl.

Table 1: ¹H NMR Spectroscopic Data for 4-Hydroxy-3-nitrobiphenyl

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~8.1 d ~2.5

H-5 ~7.2 d ~8.7

H-6 ~7.6 dd ~8.7, 2.5

H-2', H-6' ~7.6 m

H-3', H-4', H-5' ~7.4 m

OH Variable br s

Note: The chemical shifts and coupling constants are approximate values and may vary

depending on the solvent and experimental conditions. Data is compiled from publicly available

spectra which may lack detailed assignments.

Table 2: ¹³C NMR Spectroscopic Data for 4-Hydroxy-3-nitrobiphenyl
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Carbon Chemical Shift (δ, ppm)

C-1 ~128

C-2 ~135

C-3 ~140

C-4 ~155

C-5 ~120

C-6 ~125

C-1' ~138

C-2', C-6' ~128

C-3', C-5' ~129

C-4' ~127

Note: The chemical shifts are approximate values and may vary depending on the solvent and

experimental conditions. Data is compiled from publicly available spectra which may lack

detailed assignments.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 4-Hydroxy-3-nitrobiphenyl is expected to show characteristic absorption bands

for the hydroxyl, nitro, and aromatic groups. While a specific experimental spectrum for 4-
Hydroxy-3-nitrobiphenyl is not readily available, data for the closely related isomer, 4-

Hydroxy-4'-nitrobiphenyl, from the NIST WebBook can be used as a reference.[1]

Table 3: Characteristic IR Absorption Bands (Reference: 4-Hydroxy-4'-nitrobiphenyl)
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400-3200 (broad) O-H stretch Phenolic -OH

~3100-3000 C-H stretch Aromatic

~1600, ~1480 C=C stretch Aromatic ring

~1520, ~1340
N-O asymmetric & symmetric

stretch
Nitro group (-NO₂)

~1250 C-O stretch Phenolic C-O

~840 C-H out-of-plane bend para-disubstituted ring

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. Predicted mass spectrometry data for 4-Hydroxy-3-nitrobiphenyl is available from

PubChemLite.[2]

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxy-3-nitrobiphenyl

Adduct m/z (mass-to-charge ratio)

[M+H]⁺ 216.06552

[M+Na]⁺ 238.04746

[M-H]⁻ 214.05096

[M]⁺ 215.05769

Fragmentation Pattern: The fragmentation of 4-Hydroxy-3-nitrobiphenyl under electron

ionization would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and

potentially cleavage of the biphenyl linkage.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-3-nitrobiphenyl in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard (e.g.,

tetramethylsilane, TMS).

FT-IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of 4-
Hydroxy-3-nitrobiphenyl with dry potassium bromide and pressing the mixture into a thin,

transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g.,

NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder or pure KBr pellet should be recorded

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas or liquid chromatograph.

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to

identify characteristic fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Hydroxy-3-nitrobiphenyl.
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Caption: General workflow for the spectroscopic analysis of 4-Hydroxy-3-nitrobiphenyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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